H-Gly-Gly-betaNA.HBr
Overview
Description
Glycylglycine 2-naphthylamide is an N-(2-naphthyl)carboxamide obtained by formal condensation of the carboxy group of glycylglycine with the amino group of 2-naphthylamine. It has a role as a chromogenic compound. It is a N-(2-naphthyl)carboxamide and a dipeptide.
Mechanism of Action
Target of Action
H-Gly-Gly-betaNA.HBr, also known as Gly-Gly β-naphthylamide hydrobromide , is primarily used in proteomics research . It is a peptide prodrug and is often used in routine laboratory procedures such as binding enzymes or coupling peptides to carrier proteins .
Mode of Action
The exact mode of action of H-Gly-Gly-betaNAIt is known to be involved in the synthesis of various bioactive molecules. It is a derivative of N-acetylated beta-aspartyl peptide, which is known to exhibit anticancer, antiviral, antimicrobial, and immunosuppressive properties.
Biochemical Pathways
The specific biochemical pathways affected by H-Gly-Gly-betaNAIt is known that many microorganisms utilize betaine, a trimethylated derivative of the amino acid glycine, as a functional chemical and have evolved different metabolic pathways for the biosynthesis and catabolism of betaine . Given the structural similarity between betaine and this compound, it is possible that this compound may interact with similar pathways.
Pharmacokinetics
The pharmacokinetic properties of H-Gly-Gly-betaNAIt is known that the compound is a solid and is typically stored at -20° c . Its molecular weight is 338.20 , and it has a solubility of 2mg/mL in water. These properties may influence its absorption, distribution, metabolism, and excretion (ADME) properties and thus its bioavailability.
Result of Action
The molecular and cellular effects of H-Gly-Gly-betaNAGiven its use in proteomics research and its known role in the synthesis of various bioactive molecules, it is likely that this compound has significant effects at the molecular and cellular levels.
Action Environment
The action of this compound may be influenced by various environmental factors. For instance, its stability under normal conditions and its resistance to decomposition in the presence of light, air, and moisture suggest that it is relatively stable in a variety of environmentsHBr.
Properties
IUPAC Name |
2-amino-N-[2-(naphthalen-2-ylamino)-2-oxoethyl]acetamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O2/c15-8-13(18)16-9-14(19)17-12-6-5-10-3-1-2-4-11(10)7-12/h1-7H,8-9,15H2,(H,16,18)(H,17,19) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJDWMUJHVVQXKQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)NC(=O)CNC(=O)CN | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70398224 | |
Record name | 2-amino-N-[2-(naphthalen-2-ylamino)-2-oxoethyl]acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70398224 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3313-48-2 | |
Record name | 2-amino-N-[2-(naphthalen-2-ylamino)-2-oxoethyl]acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70398224 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.